molecular formula C9H11FO2 B2504090 (4-(2-Fluoroethoxy)phenyl)methanol CAS No. 93613-03-7

(4-(2-Fluoroethoxy)phenyl)methanol

Cat. No.: B2504090
CAS No.: 93613-03-7
M. Wt: 170.183
InChI Key: KVZQAFXCQPFIJA-UHFFFAOYSA-N
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Description

(4-(2-Fluoroethoxy)phenyl)methanol: is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol It is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Fluoroethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-fluoroethanol in the presence of a suitable base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(2-Fluoroethoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form various derivatives, such as , using reducing agents like .

    Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as and are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

    Oxidation: 4-(2-Fluoroethoxy)benzaldehyde, 4-(2-Fluoroethoxy)benzoic acid.

    Reduction: 4-(2-Fluoroethoxy)phenylmethane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: (4-(2-Fluoroethoxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluoroethoxy group can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of (4-(2-Fluoroethoxy)phenyl)methanol is primarily related to its ability to interact with various molecular targets. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. In medicinal chemistry, these interactions can affect the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

  • (4-(2-Methoxyethoxy)phenyl)methanol
  • (4-(2-Chloroethoxy)phenyl)methanol
  • (4-(2-Bromoethoxy)phenyl)methanol

Comparison: Compared to its analogs, (4-(2-Fluoroethoxy)phenyl)methanol is unique due to the presence of the fluorine atom in the ethoxy group. This fluorine atom can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and potentially enhancing its biological activity .

Properties

IUPAC Name

[4-(2-fluoroethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZQAFXCQPFIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 7.0 grams (0.035 mole) of methyl 4-(2-fluoroethoxy)benzoate and 75 ml of a 1.0 M solution of diisobutylaluminium hydride in hexanes in 75 ml of toluene was heated at 40° C. for three hours. The mixture was cooled and quenched with methanol. This mixture was stirred at room temperature for approximately 18 hours and was filtered through a pad of celite. The filter cake was washed with a small amount of methanol. The combined filtrate was evaporated under reduced pressure to yield 5.0 grams of 2-fluoroethyl 4-hydroxymethylphenyl ether as an oil which slowly solidified.
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Synthesis routes and methods II

Procedure details

The crude 4-(2-fluoroethoxy)benzaldehyde (35.6 g) was dissolved in 140 ml of ethanol, and 11.0 g of sodium borohydride was carefully added to the solution at 47° to 50° C. After adding sodium borohydride, the reaction was carried out at 50° C. for 2 hours. After the reaction, the reaction mixture was cooled to room temperature and water was added. The mixture was extracted with toluene. The toluene layer was washed with water and dried over anhydrous sodium sulfate. Toluene was evaporated under reduced pressure to give 32.4 g of 4-(2-fluoroethoxy)benzyl alcohol as crystals (m.p. 37.3°-38.0° C.).
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